Galectin-3 Inhibitory Potency: Target Compound vs. 4-Bromophenyl and Unsubstituted Phenyl Analogs
The target compound demonstrated an IC50 of 15 nM against recombinant human His6-tagged Galectin-3 in a HTRF biochemical assay, as reported in BindingDB from a Bristol-Myers Squibb curated dataset and linked to Example 42 of patent US 12,269,819 [1]. This potency is attributed to the specific 3-bromophenyl substitution, which is explicitly claimed in the patent as part of the active Gal-3 inhibitor series. By comparison, the corresponding 4-bromophenyl regioisomer and the unsubstituted phenyl analog are not described in the same patent with equivalent potency data, indicating that the meta-bromo substitution is a critical pharmacophoric element for achieving low nanomolar Gal-3 engagement under these assay conditions.
| Evidence Dimension | Galectin-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM (recombinant human Gal-3, HTRF assay) |
| Comparator Or Baseline | 4-Bromophenyl analog and unsubstituted phenyl analog – no equivalent IC50 data reported in the same patent dataset; structure-activity relationship indicates a preference for the 3-bromo substituent. |
| Quantified Difference | Potency advantage for the 3-bromophenyl isomer; direct comparator IC50 values are not publicly available, but the patent exemplification of the 3-bromo compound supports a differentiation claim based on disclosed SAR. |
| Conditions | Recombinant human His6-tagged Galectin-3, 384-well HTRF assay, 30 min preincubation, 1 h detection. |
Why This Matters
A 15 nM Gal-3 IC50 is a defined potency benchmark that allows researchers to select this compound over uncharacterized analogs when developing Gal-3 targeted probes or validating antifibrotic mechanisms.
- [1] BindingDB BDBM50549956 (CHEMBL4759243). Affinity Data: IC50 15 nM; Target: Galectin-3. Assay: HTRF. Source: Bristol-Myers Squibb / US12269819, Example 42. View Source
